

In vitro activity of RSV L-protein-IN-2

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Compound of Interest		
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An In-Depth Technical Guide on the In Vitro Activity of the Respiratory Syncytial Virus (RSV) L-Protein Inhibitor AZ-27

This technical guide provides a comprehensive overview of the in vitro activity of AZ-27, a potent inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) protein. The L-protein is a critical viral enzyme responsible for both transcription and replication of the viral RNA genome, making it a prime target for antiviral therapeutics.[1][2][3] This document is intended for researchers, scientists, and drug development professionals working on RSV and antiviral therapies.

Core Compound: AZ-27

AZ-27 is a novel benzothienoazepine compound derived from the YM-53403 series of RSV L-protein inhibitors.[4] It exhibits significantly improved potency and broader activity against both RSV A and B subtypes compared to its predecessors.[1] Resistance studies have confirmed that AZ-27 directly targets the L-protein, with a specific mutation in the putative capping enzyme domain conferring strong resistance.[1]

Quantitative In Vitro Activity of AZ-27

The antiviral potency of AZ-27 has been evaluated in various cell-based assays. The following table summarizes the key quantitative data on its in vitro activity.



Assay Type	RSV Subtype	Cell Line	EC50	Reference
Live Virus Assay	RSV A	HEp-2	10 - 40 nM	[1]
Live Virus Assay	RSV B	HEp-2	~1 µM	[1]
Replicon Luciferase Assay	RSV A	BHK-21	10 nM	[1]
Replicon Luciferase Assay	RSV B	BHK-21	1 μΜ	[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the in vitro activity of AZ-27 are provided below.

RSV Antiviral Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit RSV replication in cell culture by measuring the expression of a viral protein.

- Cell Lines and Culture: Human epidermoid carcinoma (HEp-2) cells are seeded in 96-well plates at a density of 5×10^3 to 10×10^3 cells per well and incubated overnight.[1]
- Compound Treatment and Infection: The cell cultures are pre-incubated with serially diluted AZ-27 for 1 hour at 37°C.[1] Subsequently, the cells are infected with RSV at a multiplicity of infection (MOI) of 0.1.[1]
- Incubation: The infected cells are incubated for 3 days for RSV A strains or 4 days for RSV B strains to allow for viral replication.[1]
- Quantification of Viral Replication: The level of RSV replication is determined by quantifying
 the expression of the RSV Fusion (F) protein using an enzyme-linked immunosorbent assay
 (ELISA).[1] The reduction in F protein expression in the presence of the compound
 compared to a vehicle control is used to calculate the EC50 value.



RSV Replicon Luciferase Assay

This assay utilizes a subgenomic RSV replicon system that expresses a reporter gene (luciferase) to measure the effect of compounds on viral RNA synthesis.

- Cell Lines: Baby hamster kidney (BHK-21) cells stably expressing the RSV replicon are used.[1]
- Compound Treatment: The replicon-containing cells are treated with various concentrations of AZ-27.
- Incubation: The cells are incubated for 2 days to allow for replicon activity and luciferase expression.[1]
- Measurement of Luciferase Activity: The luciferase activity is measured using a luminometer.
 A decrease in luciferase signal in the presence of the compound indicates inhibition of viral RNA synthesis. The EC50 value is calculated based on the dose-response curve.

In Vitro Transcription Assay with Purified L-P Complex

This biochemical assay directly measures the effect of the inhibitor on the RNA-dependent RNA polymerase (RdRp) activity of the purified RSV L-P protein complex.

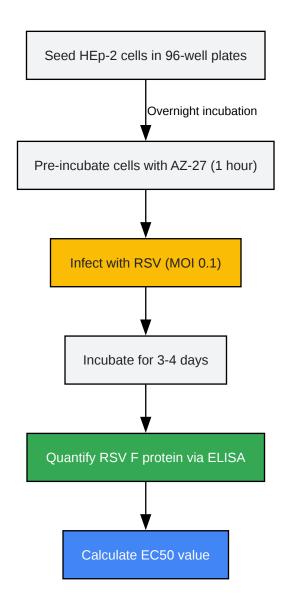
- Purification of L-P Complex: The RSV L and P proteins are co-expressed and purified, typically from insect cells.[4]
- RNA Synthesis Reaction: The reaction mixture contains the purified L-P complex, a synthetic RNA oligonucleotide template representing the viral promoter, and ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-32P]UTP).[4]
- Compound Addition: AZ-27 is added to the reaction mixture at various concentrations.
- Analysis of RNA Products: The newly synthesized radiolabeled RNA products are separated by gel electrophoresis and quantified by autoradiography. Inhibition of RNA synthesis is observed as a decrease in the amount of radiolabeled RNA produced.

Visualizations

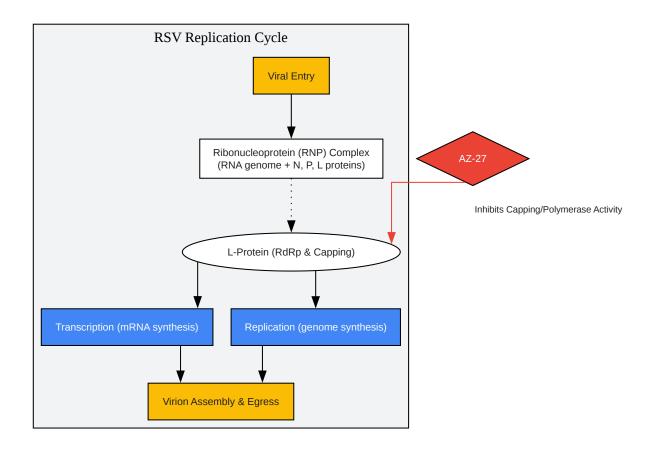


Experimental Workflow for In Vitro Antiviral Activity









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